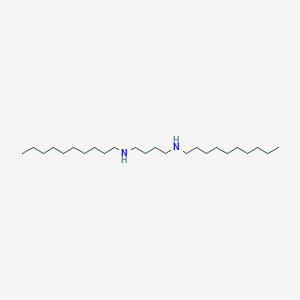
N,N'-didecylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-didecylbutane-1,4-diamine: is an organic compound characterized by the presence of two decyl groups attached to the nitrogen atoms of a butane-1,4-diamine backbone. This compound is part of the diamine family, which are known for their applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-didecylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with decyl halides under basic conditions. A common method includes:
Reacting butane-1,4-diamine with decyl bromide: in the presence of a base such as sodium hydroxide or potassium carbonate.
Heating the reaction mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of N,N’-didecylbutane-1,4-diamine.
Industrial Production Methods: Industrial production of N,N’-didecylbutane-1,4-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Mixing the reactants: in a controlled environment.
Maintaining optimal temperature and pressure: to drive the reaction to completion.
Purifying the product: through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-didecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Amine oxides: from oxidation reactions.
Secondary amines: from reduction reactions.
Substituted diamines: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N,N’-didecylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers, surfactants, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N,N’-didecylbutane-1,4-diamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to cell membrane integrity and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- N,N’-dimethylbutane-1,4-diamine
- N,N’-diethylbutane-1,4-diamine
- 1,4-diaminobutane (putrescine)
Comparison:
- N,N’-didecylbutane-1,4-diamine has longer alkyl chains compared to N,N’-dimethylbutane-1,4-diamine and N,N’-diethylbutane-1,4-diamine, which may result in different physical properties such as solubility and melting point.
- Putrescine is a simpler diamine with shorter alkyl chains, making it less hydrophobic compared to N,N’-didecylbutane-1,4-diamine.
This detailed article provides a comprehensive overview of N,N’-didecylbutane-1,4-diamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
41596-82-1 |
|---|---|
Molekularformel |
C24H52N2 |
Molekulargewicht |
368.7 g/mol |
IUPAC-Name |
N,N'-didecylbutane-1,4-diamine |
InChI |
InChI=1S/C24H52N2/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26-22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
KQTZLHGFFQTQAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCCNCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
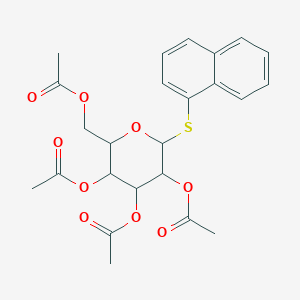
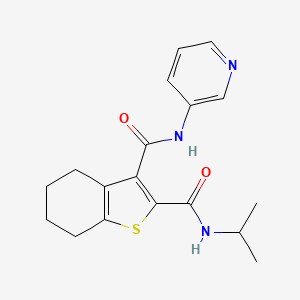
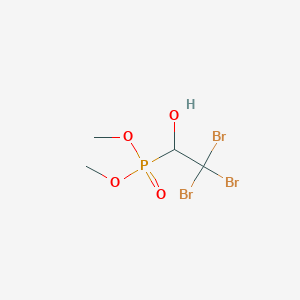
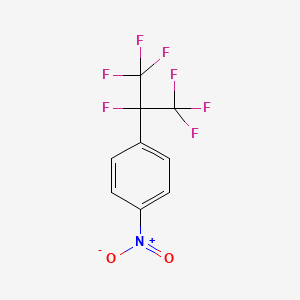
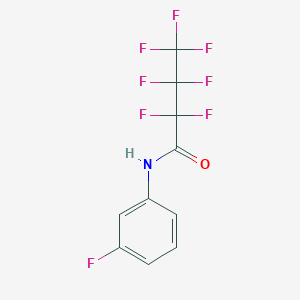
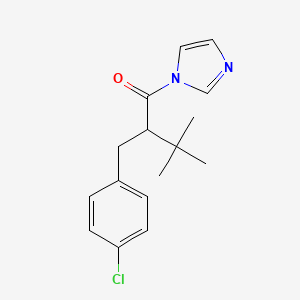
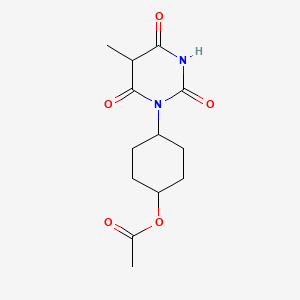
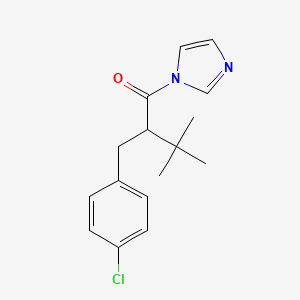
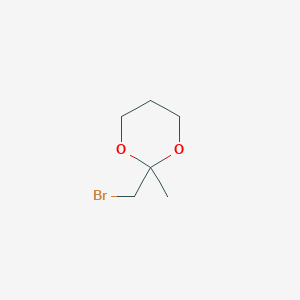
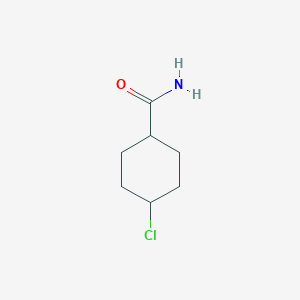

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
